![molecular formula C27H25F3N6O3S2 B10780354 N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BTB07018 is a synthetic organic compound known for its role as a non-competitive inhibitor of aminopeptidase N. This enzyme is involved in the cleavage of neutral and basic amino acids from the N-terminus of substrates. BTB07018 was discovered through virtual screening and has shown potential in various scientific research applications, particularly in the field of cancer treatment .

Vorbereitungsmethoden

The preparation of BTB07018 involves synthetic routes that were identified through virtual screening. The specific synthetic routes and reaction conditions for BTB07018 are not widely documented in the literature. it is known that the compound was discovered alongside other inhibitors such as JFD00064 . Industrial production methods for BTB07018 are also not extensively detailed, but it is typically synthesized in research laboratories for experimental purposes.

Analyse Chemischer Reaktionen

BTB07018 primarily functions as a non-competitive inhibitor of aminopeptidase N. The types of reactions it undergoes include:

Inhibition Reactions: BTB07018 inhibits the activity of aminopeptidase N by binding to the enzyme in a non-competitive manner. This means it does not compete with the substrate for the active site but binds to a different site on the enzyme.

Binding Reactions: The compound binds to aminopeptidase N, leading to a decrease in the enzyme’s activity.

Common reagents and conditions used in these reactions include specific substrates for aminopeptidase N and various assay conditions to measure enzyme activity. The major product formed from these reactions is the inhibited form of aminopeptidase N .

Wissenschaftliche Forschungsanwendungen

BTB07018 has several scientific research applications, including:

Cancer Research: BTB07018 has been shown to inhibit the activity of aminopeptidase N in human and murine tumor cells, reducing their viability.

Biochemistry: The compound is used to study the role of aminopeptidase N in various biological processes, including protein degradation and cell signaling.

Pharmacology: BTB07018 is used to investigate the pharmacological effects of aminopeptidase N inhibition and to develop new therapeutic agents targeting this enzyme

Wirkmechanismus

BTB07018 exerts its effects by binding to aminopeptidase N in a non-competitive manner. This means that it does not compete with the substrate for the active site but binds to a different site on the enzyme. This binding leads to a conformational change in the enzyme, reducing its activity. The molecular targets of BTB07018 include aminopeptidase N in both human and pig models .

Vergleich Mit ähnlichen Verbindungen

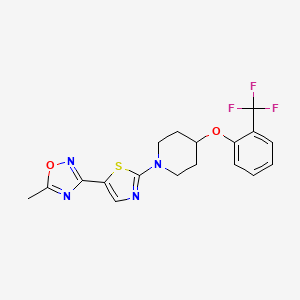

BTB07018 is similar to other non-competitive inhibitors of aminopeptidase N, such as JFD00064. it is unique in its specific binding properties and inhibitory effects. Similar compounds include:

Eigenschaften

Molekularformel |

C27H25F3N6O3S2 |

|---|---|

Molekulargewicht |

602.7 g/mol |

IUPAC-Name |

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C27H25F3N6O3S2/c1-18-6-8-19(9-7-18)25(37)31-32-26(35-14-2-3-15-35)34-41(38,39)21-12-10-20(11-13-21)36-22(23-5-4-16-40-23)17-24(33-36)27(28,29)30/h4-13,16-17H,2-3,14-15H2,1H3,(H,31,37)(H,32,34) |

InChI-Schlüssel |

FPHDAMLVFFWTQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4)N5CCCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)

![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)

![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)

![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)

![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)

![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)

![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)

![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)

![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)